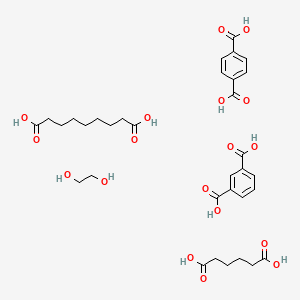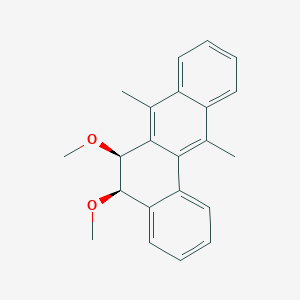![molecular formula C12H11ClN2O2 B14647372 7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-54-5](/img/structure/B14647372.png)
7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a chloro substituent and a fused oxazoloquinazolinone ring system. It has garnered interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the following steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved through the reaction of anthranilic acid derivatives with isocyanates or carbamates under reflux conditions.
Introduction of the Oxazoline Ring: The next step involves the cyclization of the quinazolinone intermediate with appropriate reagents to form the oxazoline ring. This can be done using reagents such as chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield dihydroquinazolinone analogs.
Cyclization Reactions: The oxazoline ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted quinazolinone derivatives.
Oxidation Products: Quinazolinone derivatives with higher oxidation states.
Reduction Products: Dihydroquinazolinone analogs.
科学的研究の応用
7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinazolinone core.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4(3H)-one and 6-chloroquinazolin-4(3H)-one share structural similarities.
Oxazoline Derivatives: Compounds such as 2-oxazoline and 4,5-dihydro-1,3-oxazole are related due to the presence of the oxazoline ring.
Uniqueness
7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to its specific combination of the chloro substituent, the dimethyl groups, and the fused oxazoloquinazolinone ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
52727-54-5 |
|---|---|
分子式 |
C12H11ClN2O2 |
分子量 |
250.68 g/mol |
IUPAC名 |
7-chloro-3,3-dimethyl-2H-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-12(2)6-17-11-14-9-4-3-7(13)5-8(9)10(16)15(11)12/h3-5H,6H2,1-2H3 |
InChIキー |
XENRYNHJWCHVND-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2=NC3=C(C=C(C=C3)Cl)C(=O)N21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


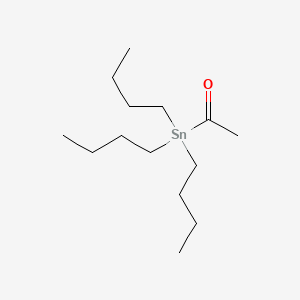
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
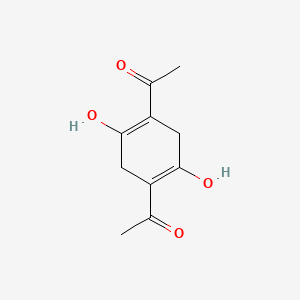
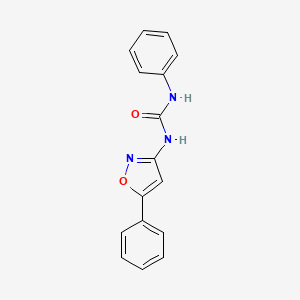
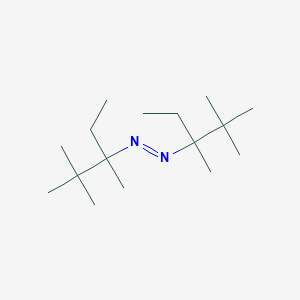
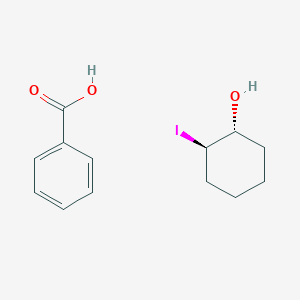
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
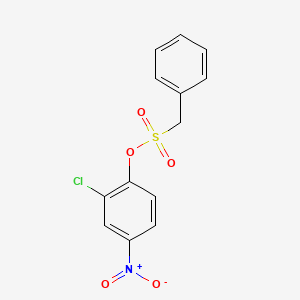
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
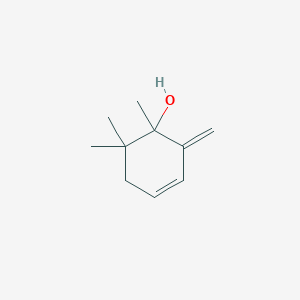
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
